Cas no 1052541-50-0 (2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride)

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 2-(1-HYDROXY-ETHYL)-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID HYDROCHLORIDE
- 2-(1-Hydroxyethyl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride
- MLS000122864
- SMR000123455
- 2-(1-hydroxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride
- 2-(1-HYDROXY-ETHYL)-1 H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID HYDROCHLORIDE
- 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride
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- インチ: 1S/C10H10N2O3.ClH/c1-5(13)9-11-7-3-2-6(10(14)15)4-8(7)12-9;/h2-5,13H,1H3,(H,11,12)(H,14,15);1H
- InChIKey: OLBXAPDIABHBSZ-UHFFFAOYSA-N
- SMILES: Cl.OC(C)C1=NC2C=CC(C(=O)O)=CC=2N1
計算された属性
- 水素結合ドナー数: 4
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 259
- トポロジー分子極性表面積: 86.2
2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM382426-5g |
2-(1-hydroxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride |
1052541-50-0 | 95%+ | 5g |
$703 | 2023-01-13 | |
Chemenu | CM382426-1g |
2-(1-hydroxyethyl)-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride |
1052541-50-0 | 95%+ | 1g |
$243 | 2023-01-13 |
2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochlorideに関する追加情報
Comprehensive Overview of 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride (CAS No. 1052541-50-0)
2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride (CAS No. 1052541-50-0) is a specialized organic compound with significant applications in pharmaceutical research and fine chemical synthesis. This compound, characterized by its benzoimidazole core and hydroxyethyl functional group, has garnered attention for its potential in drug development, particularly in the design of enzyme inhibitors and bioactive molecules. Researchers and industry professionals frequently search for its synthesis methods, solubility data, and stability profiles, reflecting its relevance in modern medicinal chemistry.
The structural uniqueness of 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride lies in its dual functionality: the carboxylic acid moiety allows for further derivatization, while the hydroxyethyl group enhances solubility in polar solvents. Recent trends in AI-driven drug discovery and green chemistry have amplified interest in such compounds, as they align with the demand for sustainable and computationally optimized molecular scaffolds. Common queries include its role in heterocyclic chemistry and compatibility with microwave-assisted synthesis techniques.
From a practical standpoint, this compound is often explored for its bioavailability and metabolic stability, critical factors in preclinical studies. Analytical techniques like HPLC purity testing and NMR characterization are routinely employed to ensure quality. The hydrochloride salt form (CAS 1052541-50-0) further improves its handling properties, making it a preferred choice for laboratory-scale reactions. Discussions in scientific forums frequently address its storage conditions and compatibility with peptide coupling reagents.
Emerging applications of 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride extend to catalysis and material science, where its aromatic system participates in coordination chemistry. Environmental considerations also drive research into its biodegradation pathways, a topic increasingly searched in the context of EPA regulatory compliance. The compound’s structure-activity relationships (SAR) are another focal point, particularly for researchers investigating kinase inhibitors or GPCR modulators.
In summary, 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride (CAS 1052541-50-0) represents a versatile building block in synthetic and medicinal chemistry. Its alignment with contemporary trends like fragment-based drug design and high-throughput screening ensures sustained relevance. Future studies may explore its crystallography data or polymorphic forms, addressing gaps identified in current literature and patent landscapes.
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